
2,4,5-Trichloro-6-methoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trichloro-6-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C5H2Cl3N2O. This compound is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of three chlorine atoms and one methoxy group makes this compound particularly interesting for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
-
Chlorination of 6-Methoxypyrimidine: : One common method involves the chlorination of 6-methoxypyrimidine. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 2, 4, and 5 positions.
-
Nucleophilic Substitution: : Another method involves the nucleophilic substitution of 2,4,5-trichloropyrimidine with methanol. This reaction is usually conducted in the presence of a base such as sodium methoxide, which facilitates the substitution of a chlorine atom with a methoxy group.
Industrial Production Methods
Industrial production of 2,4,5-Trichloro-6-methoxypyrimidine often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
化学反应分析
Types of Reactions
-
Substitution Reactions: : 2,4,5-Trichloro-6-methoxypyrimidine readily undergoes nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace one or more chlorine atoms.
-
Oxidation and Reduction: : While less common, the compound can also participate in oxidation and reduction reactions. For example, the methoxy group can be oxidized to a formyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and various amines are commonly used reagents. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2,4-diamino-5-chloro-6-methoxypyrimidine, 2,4,5-trimethoxypyrimidine, and other derivatives.
Oxidation Products: Oxidation of the methoxy group can yield 2,4,5-trichloro-6-formylpyrimidine.
科学研究应用
Chemistry
In chemistry, 2,4,5-Trichloro-6-methoxypyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating various heterocyclic compounds.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in the development of antiviral, antibacterial, and anticancer agents.
Industry
Industrially, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for multiple applications.
作用机制
The mechanism by which 2,4,5-Trichloro-6-methoxypyrimidine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives often target enzymes or receptors involved in disease pathways. For example, some derivatives inhibit kinases, which are crucial for cell signaling and cancer progression.
相似化合物的比较
Similar Compounds
2,4,6-Trichloro-5-methoxypyrimidine: This compound is similar but has a different substitution pattern, which can lead to different reactivity and applications.
2,4,5-Trichloropyrimidine: Lacks the methoxy group, making it less versatile in certain chemical reactions.
2,4-Dichloro-5-methoxypyrimidine: With one less chlorine atom, this compound has different chemical properties and reactivity.
Uniqueness
2,4,5-Trichloro-6-methoxypyrimidine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in synthesizing a wide range of derivatives for various applications.
属性
分子式 |
C5H3Cl3N2O |
|---|---|
分子量 |
213.44 g/mol |
IUPAC 名称 |
2,4,5-trichloro-6-methoxypyrimidine |
InChI |
InChI=1S/C5H3Cl3N2O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3 |
InChI 键 |
BZTPNKVJZQZTQV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=NC(=N1)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one](/img/structure/B12946796.png)
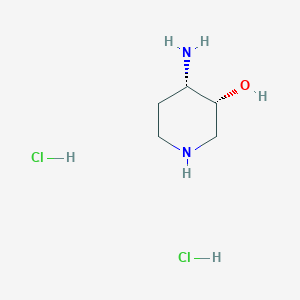
![Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12946809.png)
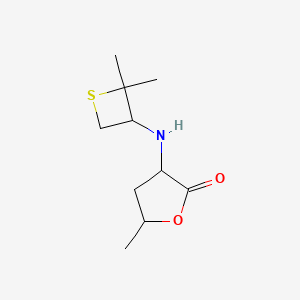
![4-Chloropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B12946823.png)

![4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-](/img/structure/B12946842.png)
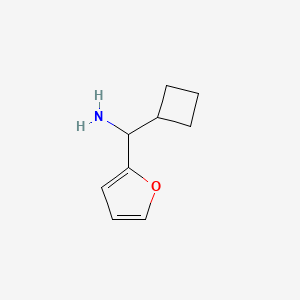

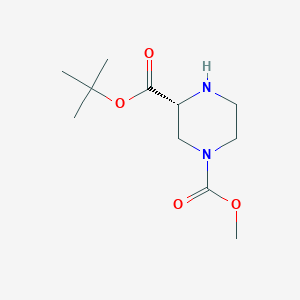
![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)

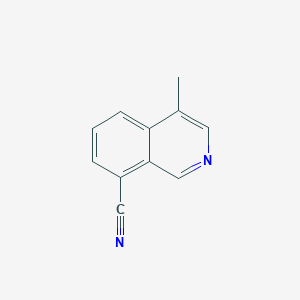
![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
